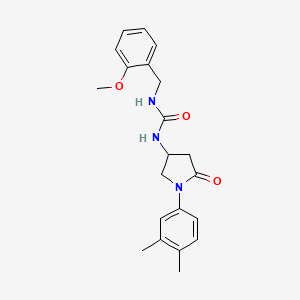

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-14-8-9-18(10-15(14)2)24-13-17(11-20(24)25)23-21(26)22-12-16-6-4-5-7-19(16)27-3/h4-10,17H,11-13H2,1-3H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUSXRALOVOSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea typically involves multiple steps, including the formation of the pyrrolidinone ring and the subsequent attachment of the dimethylphenyl and methoxybenzyl groups. Common synthetic routes may involve:

Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Dimethylphenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.

Attachment of the Methoxybenzyl Group: This can be done using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazoline Derivatives ()

Three pyrazoline analogs share the 3,4-dimethylphenyl group but differ in substituents and core structure:

1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline : Alkyloxy chain (butyl) enhances lipophilicity.

1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline : Longer pentyloxy chain increases hydrophobicity.

1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline: Heptanoyloxy introduces ester functionality.

Key Differences :

- The target urea-pyrrolidinone compound lacks the pyrazoline core, which is associated with conjugation and planarity.

- The urea group (-NHCONH-) provides stronger hydrogen-bonding capacity compared to pyrazoline’s -NH- and alkyloxy groups.

- The 2-methoxybenzyl substituent offers a balance of polarity and aromaticity, contrasting with the purely hydrophobic alkyloxy chains in pyrazoline derivatives .

Metcaraphen Hydrochloride ()

Structure: 2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride. Comparison:

- The cyclopentanecarboxylate ester and diethylamino group in Metcaraphen confer cationic solubility (via HCl salt) and esterase susceptibility.

- The target compound’s urea and pyrrolidinone groups are less prone to hydrolysis, suggesting improved metabolic stability.

Sulphobenzoate Derivative ()

Structure : {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate.

Comparison :

- The target compound’s urea group enables neutral pH hydrogen bonding, which may enhance passive membrane permeability compared to the anionic sulphonate.

Physicochemical and Spectroscopic Data

Notes:

- The target compound’s melting point and chromatographic data are absent in the provided evidence. Pyrazoline derivatives exhibit narrow melting ranges (121–130°C), likely due to crystalline packing influenced by alkyl chains .

- pyrazoline’s -NH-) may result in higher melting points, but experimental validation is required.

Research Findings and Implications

- Lipophilicity : Compared to pyrazoline derivatives with alkyloxy chains, the 2-methoxybenzyl group may reduce logP values, enhancing aqueous solubility.

- Metabolic Stability: Unlike Metcaraphen’s ester group, the urea and pyrrolidinone core are less susceptible to hydrolysis, suggesting improved oral bioavailability .

Biological Activity

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is a synthetic compound belonging to the class of urea derivatives. Its structure includes a pyrrolidinone ring and a dimethylphenyl substituent, which contribute to its potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique properties and possible therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 306.38 g/mol

- CAS Number : 894009-23-5

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenyl isocyanate with a pyrrolidinone derivative under mild conditions, often utilizing catalysts to facilitate the formation of the urea linkage. The general reaction scheme can be summarized as:

The biological activity of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may modulate enzyme activity or receptor function, leading to various pharmacological effects.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially act as an agonist or antagonist at certain receptors, influencing physiological responses.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

- Antitumor Activity : Preliminary investigations indicate that this compound exhibits moderate cytotoxicity against several cancer cell lines, including breast (MDA-MB-231) and gastric (NUGC-3) cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Antimicrobial Properties : In vitro assays suggest that the compound possesses antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Moderate antitumor | Enzyme inhibition |

| 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea | Antibacterial | Receptor modulation |

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor properties of various urea derivatives, 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea was found to inhibit cell proliferation in MDA-MB-231 cells by inducing apoptosis through mitochondrial pathway activation. The study reported a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a pyrrolidinone intermediate with a substituted benzyl isocyanate. For example, urea formation can be achieved by reacting 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine with 2-methoxybenzyl isocyanate under anhydrous conditions in dichloromethane or THF. Catalytic bases like triethylamine improve yields by deprotonating intermediates. Temperature control (0–25°C) minimizes side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity. Optimization should include monitoring reaction progress by TLC and adjusting stoichiometry (1.1:1 isocyanate:amine ratio) to avoid excess reagent .

Basic: How can researchers confirm the stereochemical configuration of the pyrrolidinone ring in this compound?

Answer:

X-ray crystallography is the gold standard for unambiguous stereochemical determination. For example, SHELXL software (SHELX system) can refine crystallographic data to resolve the 3D structure, including the pyrrolidinone ring conformation . If crystals are unavailable, compare experimental NMR coupling constants (e.g., for vicinal protons) with DFT-calculated values. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) can separate enantiomers using hexane/isopropanol mobile phases .

Basic: What analytical techniques are critical for characterizing this urea derivative’s purity and structure?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H] peak matching theoretical mass within 3 ppm error) .

- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., methoxybenzyl aromatic protons at δ 6.8–7.3 ppm, pyrrolidinone carbonyl at δ ~170 ppm). DEPT-135 and 2D experiments (COSY, HSQC) resolve overlapping signals .

- HPLC-PDA: Purity assessment (>95%) using a C18 column (gradient: 10–90% acetonitrile/water) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore pharmacophoric elements of this compound?

Answer:

- Analog Synthesis: Systematically modify substituents (e.g., replace 3,4-dimethylphenyl with halogenated aryl groups or vary methoxybenzyl position) .

- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition IC, cellular cytotoxicity in HEK cells ).

- Statistical Analysis: Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity. Tools like MOE or Schrödinger’s QSAR module identify critical pharmacophores .

Advanced: What computational methods predict the binding mode of this compound to biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Glide to dock the compound into target protein active sites (e.g., GPCRs or kinases). Validate with co-crystallized ligands .

- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key interactions (e.g., hydrogen bonds with urea carbonyl) .

- Free Energy Calculations: MM/PBSA or FEP+ estimate binding affinities (ΔG) to prioritize analogs .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

- Variable Temperature NMR: Determine if dynamic effects (e.g., rotamer interconversion) cause signal splitting. Cooling to 233 K may slow rotation and simplify spectra .

- Isotopic Labeling: Synthesize N-labeled urea to enhance H-N HMBC correlations and confirm connectivity .

- X-ray Validation: If available, cross-validate NMR assignments with crystallographic coordinates .

Advanced: What strategies mitigate polymorphism issues during crystallization for X-ray studies?

Answer:

- Solvent Screening: Test 10–20 solvent mixtures (e.g., DMSO/water, ethanol/ethyl acetate) using vapor diffusion or slow cooling.

- Seeding: Introduce microcrystals of a known polymorph to control nucleation .

- Additive Screening: Add co-formers (e.g., nicotinamide) or surfactants (e.g., CTAB) to stabilize desired crystal forms .

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Answer:

- Cytotoxicity: MTT assay in HEK or HeLa cells (IC determination) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with Z’-factor > 0.5 to ensure robustness.

- Membrane Permeability: Caco-2 cell monolayer assay to predict oral bioavailability .

Advanced: How can metabolic stability of this urea derivative be assessed in preclinical studies?

Answer:

- Liver Microsome Assay: Incubate with human or rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t calculation) .

- CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific inhibition (IC < 10 µM flags toxicity risks) .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.